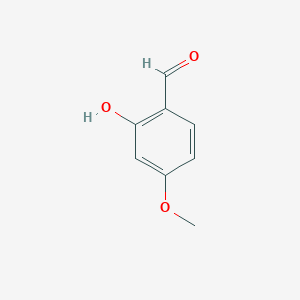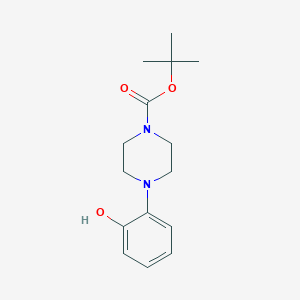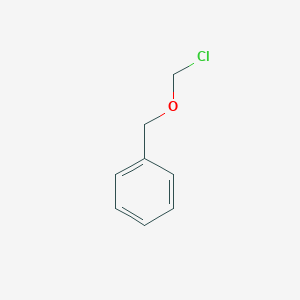
o-Chloranil
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tetrachloro-O-benzoquinone has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that o-chloranil serves as a hydrogen acceptor . It is more electrophilic than quinone itself and is used for the aromatization reactions .
Mode of Action
This compound’s mode of action involves its interaction with its targets, primarily through electron transfer reactions . It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Biochemical Pathways
It’s known that this compound participates in various organic synthesis reactions, including oxidative rearrangement and selective oxidation . It also plays a role in the dimerization of arylacetylenes .
Pharmacokinetics
It’s known that this compound is volatile and has a moderate aqueous solubility .
Result of Action
It’s known that this compound can form unusual charge-transfer complexes with various quinonoid acceptors . These complexes show pronounced near-IR absorption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility suggests that it can be easily dispersed in the environment . Moreover, its moderate aqueous solubility indicates that it can be distributed in water bodies .
Biochemische Analyse
Biochemical Properties
o-Chloranil has been found to interact with various biomolecules. For instance, it has been reported to cause a strong, near stoichiometric, irreversible inactivation of the collagenases from Bacillus cereus, Clostridium histolyticum, and Achromobacter iophagus . This compound reacted rapidly with a site that affected substrate binding .
Cellular Effects
It is known that this compound can cause a strong, near stoichiometric, irreversible inactivation of certain enzymes, which can potentially affect various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes, leading to their inactivation. For instance, this compound has been found to react rapidly with a site that affected substrate binding in certain collagenases
Temporal Effects in Laboratory Settings
It is known that this compound can cause a strong, near stoichiometric, irreversible inactivation of certain enzymes .
Metabolic Pathways
It is known that this compound can undergo redox reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrachloro-O-benzoquinone can be synthesized through the chlorination of hydroquinone or benzoquinone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure complete chlorination of the benzoquinone ring .
Industrial Production Methods: In industrial settings, tetrachloro-O-benzoquinone is produced by the chlorination of hydroquinone in the presence of a solvent such as acetic acid. The reaction is conducted at elevated temperatures to facilitate the chlorination process. The resulting product is then purified through crystallization or distillation to obtain high-purity tetrachloro-O-benzoquinone .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrachloro-O-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with nucleophiles such as amines and hydroxamic acids, leading to the formation of substituted products .
Common Reagents and Conditions:
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH₄) to form tetrachlorohydroquinone.
Substitution: The compound reacts with nucleophiles such as N-methyl benzohydroxamic acid under mild conditions to form N-O bonded intermediates.
Major Products Formed:
Oxidation: Formation of hydroxyl and alkoxyl radicals.
Reduction: Formation of tetrachlorohydroquinone.
Substitution: Formation of C-N and C-O bonded products.
Vergleich Mit ähnlichen Verbindungen
Tetrachloro-P-benzoquinone (p-TCBQ): Similar in structure but differs in the position of chlorine atoms on the benzoquinone ring.
2,5-Dichloro-1,4-benzoquinone (DCBQ): Contains two chlorine atoms and is also studied for its genotoxic effects.
Uniqueness: Tetrachloro-O-benzoquinone is unique due to its strong electron-accepting properties and its ability to form stable radicals. This makes it a valuable compound in various chemical and industrial applications. Its potential genotoxic and carcinogenic effects also make it a compound of interest in toxicological studies .
Eigenschaften
IUPAC Name |
3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGCYEIGVVTZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883844 | |
| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2435-53-2 | |
| Record name | o-Chloranil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloranil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Chloranil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachloro-o-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CHLORANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN2NZL16NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrachloro-o-benzoquinone?
A1: Tetrachloro-o-benzoquinone has the molecular formula C6Cl4O2 and a molecular weight of 245.88 g/mol.
Q2: What spectroscopic techniques are useful for characterizing tetrachloro-o-benzoquinone?
A2: Several spectroscopic techniques can be employed for characterizing tetrachloro-o-benzoquinone, including:
- Nuclear Quadrupole Resonance (NQR) Spectroscopy: This technique has been used to study the different phases of tetrachloro-o-benzoquinone crystals under high pressure. []
- X-ray Photoelectron Spectroscopy (XPS): XPS is valuable for studying charge-transfer interactions between tetrachloro-o-benzoquinone and other molecules, revealing information about electronic structure and bonding. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy are helpful for structure elucidation, particularly in studying the reactions of tetrachloro-o-benzoquinone with phosphorus-containing compounds. [, , , , , , ]
Q3: How does tetrachloro-o-benzoquinone interact with biological systems?
A3: Tetrachloro-o-benzoquinone has been identified as a toxic component in bleached kraft chlorination effluent, negatively impacting young Atlantic salmon. [] It is also a potential metabolite of pentachlorophenol, a known carcinogen. [, ] Studies suggest tetrachloro-o-benzoquinone exerts its toxicity through interactions with sulfhydryl groups in enzymes. []
Q4: Can you elaborate on the role of tetrachloro-o-benzoquinone as a metabolite of pentachlorophenol and its implications?
A4: Research indicates that the degradation of pentachlorophenol, a widely used wood preservative, can produce tetrachloro-o-benzoquinone as a byproduct. [] This finding is significant because tetrachloro-o-benzoquinone is suspected to contribute to the overall toxicity and carcinogenicity associated with pentachlorophenol exposure. Understanding the formation and reactivity of tetrachloro-o-benzoquinone in such environmental contexts is crucial for assessing the potential risks posed by pentachlorophenol contamination.
Q5: What is the significance of tetrachloro-o-benzoquinone’s interaction with sulfhydryl groups?
A5: Tetrachloro-o-benzoquinone can inhibit enzymes by interacting with their sulfhydryl groups, particularly those located at active sites. [] This inhibition can disrupt essential biological processes, contributing to the compound's toxicity. Understanding these interactions is crucial for elucidating the mechanisms underlying the toxic effects of tetrachloro-o-benzoquinone on various organisms.
Q6: What are the common reaction pathways of tetrachloro-o-benzoquinone?
A6: Tetrachloro-o-benzoquinone participates in various reactions, including:
- Cycloaddition reactions: It can act as a dienophile in Diels-Alder reactions, adding to conjugated dienes to form cyclic adducts. [, , , ]
- Nucleophilic substitution reactions: Tetrachloro-o-benzoquinone can undergo nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms. [, , ]
- Oxidative addition reactions: It can react with phosphorus(III) compounds, leading to oxidative addition and the formation of phosphorus(V) species. [, , , , , ]
- Charge-transfer complex formation: Tetrachloro-o-benzoquinone can form charge-transfer complexes with electron-rich molecules. [, , , ]
Q7: How does tetrachloro-o-benzoquinone react with 6,6-dimethylfulvene?
A7: The reaction between tetrachloro-o-benzoquinone and 6,6-dimethylfulvene proceeds through a cycloaddition mechanism, but interestingly, it exhibits periselectivity, meaning it can lead to different product ratios depending on the reaction conditions. [] This periselectivity arises from the formation of "ambimodal transition states," which can lead to either [6+4]/[4+2] or [4+2]/[2+4] adducts. Further interconversion between these adducts is possible through 3,3-sigmatropic shift reactions.
Q8: Can you elaborate on the oxidative addition reactions of tetrachloro-o-benzoquinone with phosphorus(III) compounds?
A8: Tetrachloro-o-benzoquinone readily participates in oxidative addition reactions with phosphorus(III) compounds, acting as an oxidizing agent. [, , , , , ] During these reactions, tetrachloro-o-benzoquinone is reduced to its corresponding catechol form, while the phosphorus(III) center is oxidized to phosphorus(V). These reactions often result in the formation of spirocyclic or bicyclic phosphorus compounds, which are of interest due to their unique structures and potential applications in catalysis and materials science.
Q9: Has tetrachloro-o-benzoquinone shown any catalytic properties?
A9: While tetrachloro-o-benzoquinone itself is not commonly used as a catalyst, its complexes with manganese have been investigated for their catalytic activity in the reduction of dioxygen to hydrogen peroxide. [, ] This catalytic activity is attributed to the ability of the manganese center to cycle between different oxidation states, facilitated by the redox-active nature of the tetrachloro-o-benzoquinone-derived catecholate ligand.
Q10: What is known about the stability of tetrachloro-o-benzoquinone?
A11: Tetrachloro-o-benzoquinone is known to be unstable in aqueous solutions, undergoing a Cannizzaro-type disproportionation reaction in the presence of alkali to form tetrachloromuconic acid and tetrachlorocatechol. [] This instability should be considered when handling and storing the compound, especially in the context of biological and environmental studies.
Q11: Has computational chemistry been applied to study tetrachloro-o-benzoquinone?
A11: Yes, computational studies using Density Functional Theory (DFT) have been conducted to investigate various aspects of tetrachloro-o-benzoquinone, including:
- Reaction mechanisms: DFT calculations have elucidated the reaction mechanisms between tetrachloro-o-benzoquinone and various reactants, such as N-methyl benzohydroxamic acid and hydrogen peroxide. [, ] These studies provide insights into the pathways, intermediates, and transition states involved in these reactions.
- Electronic properties: DFT calculations have been used to study the one-electron reduction behavior of tetrachloro-o-benzoquinone and the effect of solvation on its electron affinity. [] This information is crucial for understanding its redox properties and its role in electron-transfer processes.
- Charge-transfer interactions: DFT has also been utilized to study charge-transfer interactions between tetrachloro-o-benzoquinone and graphene, revealing the formation of low-energy charge-transfer bands in the near-infrared region. []
Q12: What is the environmental impact of tetrachloro-o-benzoquinone?
A14: Tetrachloro-o-benzoquinone, as a component of bleached kraft chlorination effluent, poses a threat to aquatic life, particularly salmon. [] Additionally, its presence as a degradation product of pentachlorophenol raises concerns about its persistence and potential for bioaccumulation in the environment. [] More research is needed to fully assess its long-term ecological effects and develop effective mitigation strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














